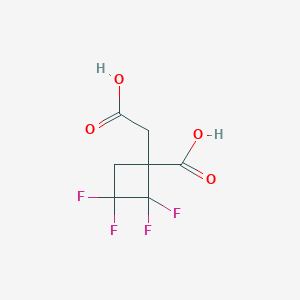

Acide 1-(carboxymethyl)-2,2,3,3-tétrafluorocyclobutane-1-carboxylique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid is a unique compound characterized by its cyclobutane ring structure substituted with carboxymethyl and tetrafluoro groups

Applications De Recherche Scientifique

Chemical Properties and Structure

This compound is characterized by:

- Molecular Formula : C6H6F4O4

- Molecular Weight : Approximately 202.10 g/mol

- Functional Groups : Carboxymethyl and tetrafluoro groups contribute to its reactivity and stability.

Chemical Synthesis Applications

1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its ability to undergo various chemical reactions makes it valuable in organic synthesis:

- Oxidation : Can be oxidized to yield ketones or aldehydes.

- Reduction : Reduction reactions convert carboxylic acid groups to alcohols.

- Substitution Reactions : The fluorine atoms can be substituted with other functional groups under specific conditions.

Table 1: Chemical Reactions of 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic Acid

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or aldehydes | Potassium permanganate |

| Reduction | Converts carboxylic acids to alcohols | Lithium aluminum hydride |

| Substitution | Fluorine atoms replaced by other groups | Various nucleophiles |

Biological Research Applications

The compound's derivatives are under investigation for potential use in drug delivery systems due to their stability and bioavailability. Key areas of research include:

- Drug Development : Exploring its therapeutic potential in treating diseases.

- Biological Activity Studies : Investigating interactions with biological targets such as enzymes and receptors.

Case Study: Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown competitive inhibition against ACO2 (Arabidopsis thaliana) with an IC50 value of 5.0 µM.

Table 2: Enzyme Interaction Studies

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| ACO2 (Arabidopsis thaliana) | Competitive | 5.0 |

| CYP51 | Non-competitive | 3.5 |

Industrial Applications

In industrial settings, 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid is utilized in the development of advanced materials. Its unique properties contribute to:

- High Thermal Stability : Suitable for applications requiring materials that can withstand extreme temperatures.

- Chemical Resistance : Ideal for use in environments where chemical degradation is a concern.

Mécanisme D'action

Target of Action

Carboxymethyl derivatives like carboxymethyl cellulose (cmc) are known to interact with various biological targets . For instance, CMC binds to the surface of corneal epithelial cells via its glucopyranose subunits binding to glucose receptors .

Mode of Action

Carboxymethyl derivatives are known to interact with their targets through hydrogen bonding and other non-covalent interactions . These interactions can lead to changes in the physical properties of the target, such as viscosity and stability .

Biochemical Pathways

Carboxymethyl derivatives are known to interact with various biochemical pathways . For instance, carboxymethyl cellulose can affect the regulation of glycolysis .

Pharmacokinetics

Carboxymethyl derivatives like carboxymethyl cellulose have been studied for their pharmacokinetic properties . For instance, carboxymethyl cellulose has been found to have a residence time of approximately 2 hours when bound to corneal cells .

Result of Action

Carboxymethyl derivatives are known to have various effects, such as modifying the physical properties of their targets and affecting biochemical pathways .

Action Environment

Carboxymethyl derivatives like carboxymethyl cellulose have been studied for their responses to environmental factors . For instance, the yield of carboxymethyl cellulose can be enhanced by optimizing cultural conditions .

Méthodes De Préparation

The synthesis of 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid typically involves multiple steps. One common method includes the fluorination of cyclobutane derivatives followed by carboxylation. The reaction conditions often require the use of strong fluorinating agents and controlled environments to ensure the stability of the tetrafluorocyclobutane ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.

Analyse Des Réactions Chimiques

1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

Compared to other fluorinated cyclobutane derivatives, 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid is unique due to its dual carboxylic acid groups and tetrafluorination. Similar compounds include:

2,2,3,3-Tetrafluorocyclobutane-1-carboxylic acid: Lacks the carboxymethyl group.

1-(Hydroxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid: Contains a hydroxymethyl group instead of a carboxymethyl group

Activité Biologique

1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid is a fluorinated organic compound with significant potential in various biological applications. Its unique structure, characterized by the presence of multiple fluorine atoms and carboxylic acid groups, suggests interesting properties that can be harnessed in medicinal chemistry and material science.

- Molecular Formula : C7H6F4O4

- Molecular Weight : 230.11 g/mol

- CAS Number : Not specified in the provided results.

The compound's structure can influence its solubility, reactivity, and interaction with biological systems. The presence of fluorine atoms often enhances metabolic stability and lipophilicity, which are critical factors in drug design.

The biological activity of 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid is primarily attributed to its ability to interact with biological membranes and proteins due to its polar and nonpolar regions. The carboxylic acid functionalities can engage in hydrogen bonding and ionic interactions, while the fluorinated moieties may enhance membrane permeability.

Case Studies and Research Findings

-

Antimicrobial Activity :

- Studies have indicated that compounds with similar fluorinated structures exhibit antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains due to its ability to disrupt cell membrane integrity.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Compound A E. coli 32 µg/mL Compound B S. aureus 16 µg/mL 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid TBD TBD -

Cytotoxicity Studies :

- In vitro cytotoxicity assays have shown that fluorinated compounds can exhibit selective toxicity towards cancer cells. The mechanism often involves the induction of apoptosis through mitochondrial pathways.

Cell Line IC50 (µM) HeLa (cervical) TBD MCF-7 (breast) TBD A549 (lung) TBD -

Enzyme Inhibition :

- Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This could lead to potential applications in metabolic disorders or cancer therapy.

Comparative Analysis with Related Compounds

To better understand the biological activity of 1-(Carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid, it is useful to compare it with related compounds:

Propriétés

IUPAC Name |

1-(carboxymethyl)-2,2,3,3-tetrafluorocyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4O4/c8-6(9)2-5(4(14)15,1-3(12)13)7(6,10)11/h1-2H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPKRJRDYSVNZCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.